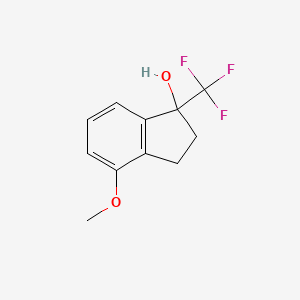
4-Methoxy-1-trifluoromethyl-indan-1-ol
Cat. No. B8550334
M. Wt: 232.20 g/mol
InChI Key: JGFQITOVMAFCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08691855B2
Procedure details


To an ice-cold suspension of 4-methoxy-indan-1-one (200 mg, 1.23 mmol) and trimethyl(trifluoromethyl)silane (218 mg, 1.48 mmol) in THF (4 mL) was added 1M-TBAF (615 mL, 0.615 mmol) at 0° C. The mixture was stirred overnight at room temperature, and then diluted with EtOAc. The organic layer was washed with water, dried over anhydrous magnesium sulfate, filtered and concentrated tinder reduced pressure. The crude residue was purified by column chromatography to give 4-methoxy-1-trifluoromethyl-indan-1-ol (170 g, 60%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][C:7]2=[O:12].C[Si](C)(C)[C:15]([F:18])([F:17])[F:16].CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1.CCOC(C)=O>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][C:7]2([C:15]([F:18])([F:17])[F:16])[OH:12] |f:2.3|
|
Inputs


Step One
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C2CCC(C2=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
218 mg
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C(F)(F)F)(C)C
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
615 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated tinder reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C2CCC(C2=CC=C1)(O)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 170 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 59522.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
